

Spectroscopic Analysis of Reactive Black 31: A Technical Guide

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Compound of Interest

Compound Name: *Reactive Black 31*

Cat. No.: *B1172413*

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This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Reactive Black 31 (RB 31), a widely used disazo reactive dye in the textile industry. Understanding its structural and chemical properties through spectroscopic analysis is crucial for quality control, environmental monitoring, and the study of its degradation pathways.

Compound Identification and Properties

Reactive Black 31 is a complex, water-soluble dye known for its high fixation efficiency on cellulosic fibers. Its chemical structure contains two azo groups ($-N=N-$), which act as the primary chromophore, and multiple sulfonate groups ($-SO_3H$) that ensure its solubility in water.

Identifier	Value	Citation
Chemical Name	C.I. Reactive Black 31	[1][2]
CAS Number	12731-63-4	[1][3]
Molecular Formula	$C_{29}H_{18}CuN_6Na_4O_{17}S_4$ or $C_{29}H_{20}N_6O_{17}S_4 \cdot 4Na$	[1][3]
Molecular Weight	~1006.25 g/mol (for the copper complex)	[1]
Class	Disazo Reactive Dye	[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Reactive Black 31, based on analyses of the dye itself and closely related compounds like Reactive Black 5 (RB 5), which shares significant structural similarities.

Table 2.1: UV-Visible Spectroscopy Data

Parameter	Wavelength (λ_{\max})	Assignment	Citation
Primary Visible Absorption	~597 nm	$\pi \rightarrow \pi^*$ transition of the conjugated azo chromophore system. This band is responsible for the dye's color.	[4][5]
Secondary UV Absorption	~310 - 390 nm	$\pi \rightarrow \pi^*$ transitions within the aromatic rings (naphthalene and benzene structures).	[4]

Table 2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Assignment	Citation
~3445	O-H and N-H Stretching	Stretching vibrations of hydroxyl and amine functional groups.	[5]
~2917 - 2850	C-H Stretching	Asymmetric and symmetric stretching of methyl (-CH ₃) and methylene (-CH ₂) groups.	[5]
~1603	C=C Stretching	Aromatic ring stretching.	[5]
~1450	N=N Stretching	Azo bond stretching, characteristic of the chromophore.	[5]
~1026	S=O Stretching	Symmetric stretching of sulfonate (-SO ₃ ⁻) or sulfoxide groups.	[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

UV-Visible (UV-Vis) Spectroscopy

This technique is primarily used for quantitative analysis and to monitor decolorization during degradation studies.

Methodology:

- **Sample Preparation:** Prepare a stock solution of Reactive Black 31 (e.g., 100 mg/L) in deionized water. Create a series of dilutions (e.g., 5, 10, 20, 40, 60 mg/L) to generate a calibration curve.

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the samples across a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette.[6] Use deionized water as a blank reference.
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}) in the visible region (~597 nm).[4][5] Record the absorbance values at this λ_{max} for all standards. Plot absorbance versus concentration to create a calibration curve according to Beer-Lambert Law. This curve can then be used to determine the concentration of unknown samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups within the dye molecule and to track chemical changes during degradation, such as the cleavage of the azo bond.

Methodology:

- Sample Preparation: For solid samples, mix a small amount of the dye powder with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place the powder directly onto the ATR crystal.[7]
- Instrumentation: Use an FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).
- Data Acquisition: Collect the spectrum in the mid-IR range (typically 4000-400 cm^{-1}).[8] A minimum of 32 scans are typically co-added to improve the signal-to-noise ratio at a resolution of 4 cm^{-1} .
- Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups of the dye (e.g., N=N, S=O, O-H, aromatic C=C).[5] During degradation studies, the disappearance of the azo peak (~1450 cm^{-1}) and the appearance of new peaks (e.g., corresponding to amines) can confirm the breakdown of the chromophore.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of ^1H and ^{13}C nuclei.

Methodology:

- **Sample Preparation:** Dissolve 5-30 mg of the dye in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).^[10] Ensure the sample is fully dissolved and filter it into a 5 mm NMR tube to remove any particulate matter.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire standard ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled experiment is standard. Other experiments like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
- **Analysis:** The ¹H NMR spectrum will show signals in the aromatic region corresponding to the protons on the benzene and naphthalene rings. The ¹³C NMR spectrum will show a greater number of signals, corresponding to each unique carbon atom in the molecule. Due to the complexity of the molecule, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for full structural assignment.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the dye and to elucidate its structure through fragmentation analysis.

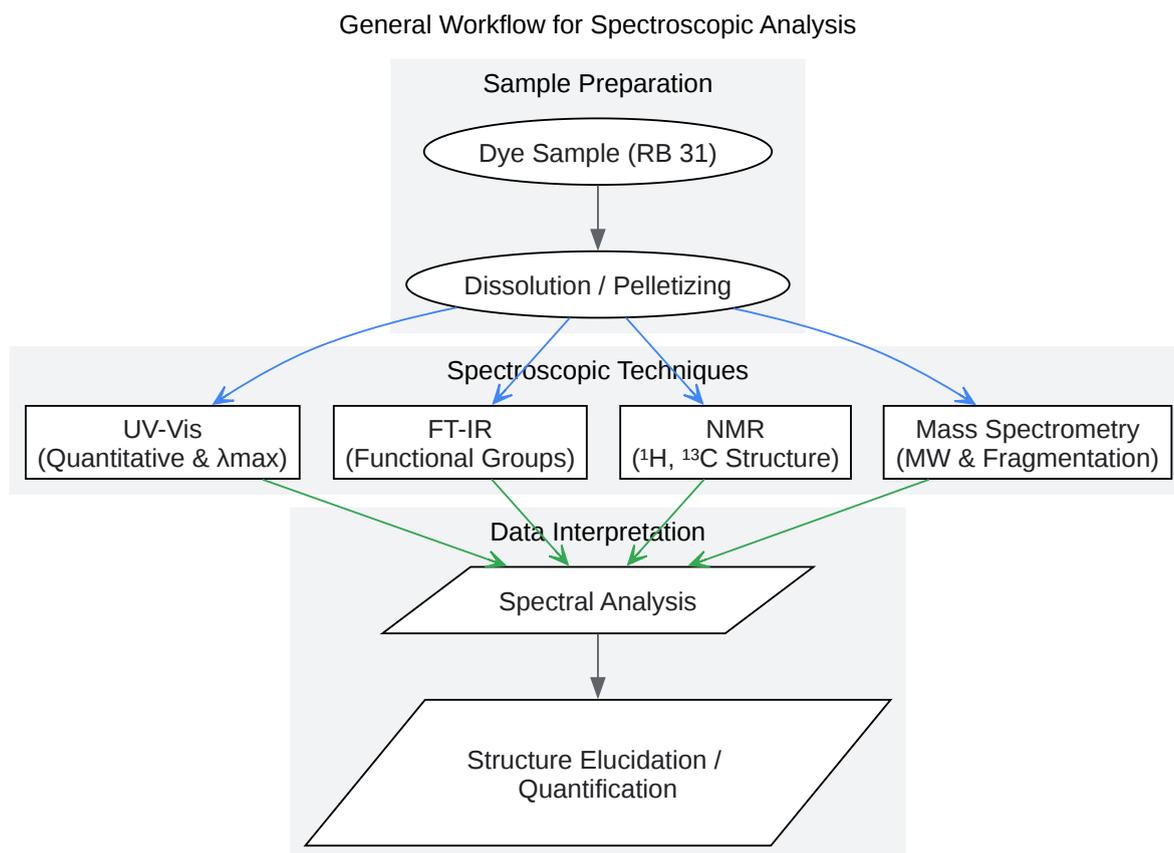
Methodology:

- **Sample Preparation:** Prepare a dilute solution of the dye (e.g., 1-10 µg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for analyzing sulfonated azo dyes.^[11] ESI is a soft ionization technique that is well-suited for large, polar, and thermally labile molecules.
- **Data Acquisition:** Acquire spectra in negative ion mode, as the sulfonate groups are readily deprotonated to form negative ions [M-xH]^{x-}.^[12] For structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

- Analysis: The full scan mass spectrum will confirm the molecular weight of the dye. The MS/MS spectrum will show characteristic fragment ions. For sulfonated azo dyes, common fragmentation pathways include the cleavage of the azo bond and the neutral loss of SO₃ (80 Da).^[12]^[13] This fragmentation pattern provides valuable information for confirming the structure of the dye and identifying its degradation products.^[14]^[15]

Visualizations

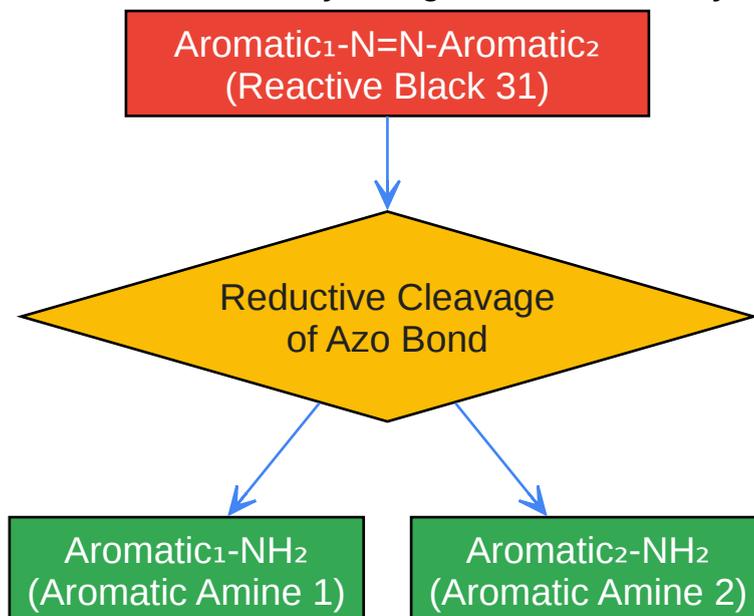
The following diagrams illustrate key workflows and concepts relevant to the spectroscopic analysis of Reactive Black 31.



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Caption: A generalized workflow for the spectroscopic analysis of dyes.

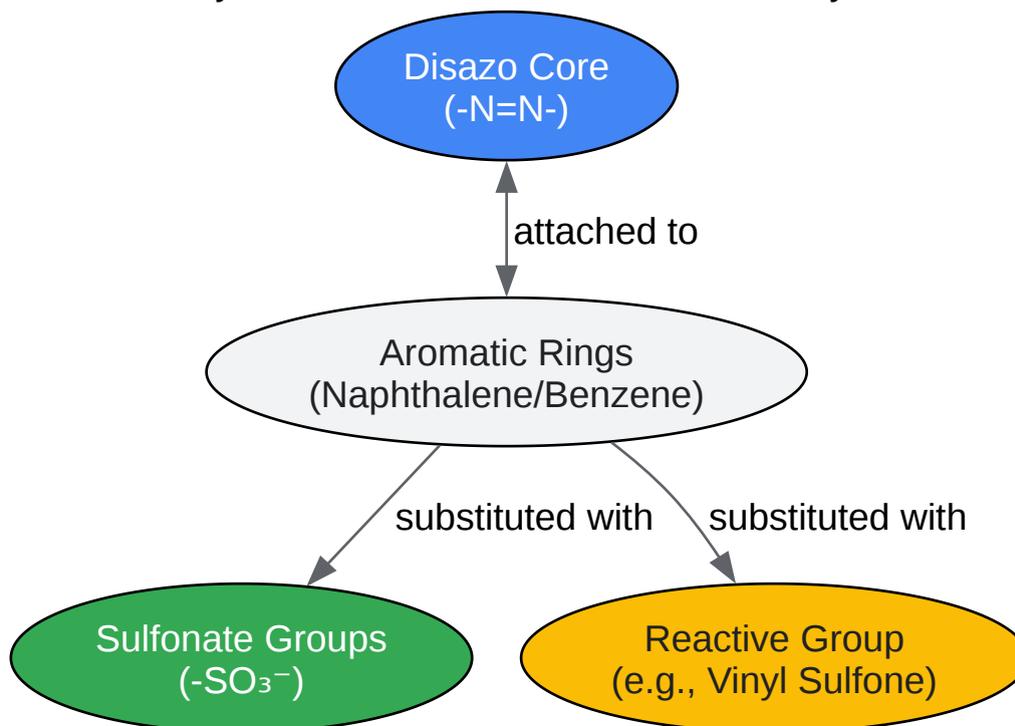
Illustrative Azo Dye Degradation Pathway



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Caption: A simplified pathway for the degradation of an azo dye.

Key Structural Features of a Reactive Dye



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References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. CAS # 12731-63-4, Reactive Black 31, Duasyn Black KRL-SF, Duasyn Black RL-SF-VP 228, Remazol Black RL, Remazol Black RL-ID - [chemBlink](http://chemblink.com) [chemblink.com]
- 3. Page loading... [guidechem.com]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. old.seu.edu.bd [old.seu.edu.bd]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. scite.ai [scite.ai]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. Structural characterization of sulfonated azo dyes using liquid secondary ion mass spectrometry/tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
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